molecular formula C₁₄H₂₈O₆ B1140018 Octyl beta-D-mannopyranoside CAS No. 140147-38-2

Octyl beta-D-mannopyranoside

Cat. No. B1140018
M. Wt: 292.37
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of octyl β-D-mannopyranoside involves strategic chemical reactions aiming at forming the desired glycosidic bond with precision and efficiency. A noted synthesis approach for a derivative, octyl 3,6-di-O-(α-D-mannopyranosyl)-β-D-mannopyranoside, employs the 1-O-alkylation of 2,3,4,6-tetra-O-acetyl-α,β-D-mannopyranose with octyl iodide. This method showcases the formation of the β-mannosidic linkage crucial for the compound's structure. Subsequently, glycosylation of unprotected octyl β-D-mannopyranoside using limiting acetobromomannose is performed to achieve the trisaccharide structure. This synthetic pathway highlights the compound's utility in biochemical assays, such as serving as an acceptor for N-acetylglucosaminyltransferase-I activity (Kaur & Hindsgaul, 1991).

Scientific Research Applications

Enzymatic Activities and Biotechnological Applications

Octyl β-D-mannopyranoside is a compound that has been studied in the context of enzymatic activities and biotechnological applications, particularly in relation to mannan hydrolyzing enzymes such as β-mannosidases. These enzymes play a crucial role in the depolymerization of mannan, a major constituent of hemicelluloses in softwoods, by cleaving the 1,4-β-mannopyranosyl linkages to yield mannose. This process is essential for the complete breakdown of mannan and involves enzymes produced primarily by bacteria and fungi. The activity of these enzymes spans a wide range of pH and temperature, making them highly adaptable and useful for various applications including bioethanol production, synthesis of alkyl glycosides, and as pharmaceutical agents. The comprehensive study of microbial mannosidases enhances our understanding and application of these enzymes in biotechnology and medicine (Chauhan & Gupta, 2017).

C-Mannosylation and Protein Modification

Another area of interest is the structural and functional diversity of proteins through post-translational modifications, including C-mannosylation. This rare form of glycosylation involves a single alpha or beta D-mannopyranose forming a carbon-carbon bond with the pyrrole ring of a tryptophan residue. Despite its discovery in 1994, the understanding of C-mannosylation and its implications for human health and biotechnology remains an area ripe for exploration. The structural analysis of C-mannosylated protein structures can provide insights into their role in protein stability, secretion, and function, opening avenues for novel pathways and functions with implications for human health and biotechnology (Crine & Acharya, 2021).

Antioxidant Activity and Health Implications

The study of antioxidants and their applications in various fields has highlighted the importance of assays for determining antioxidant activity. Octyl β-D-mannopyranoside, as part of this broader category of substances, contributes to the understanding of how antioxidants can be analyzed and applied in food engineering, medicine, pharmacy, and potentially in the synthesis and stability of pharmaceuticals and food products. The ability to accurately measure and apply antioxidant properties is crucial for advancing health-related research and applications (Munteanu & Apetrei, 2021).

Alginate Lyase Enzymes

Octyl β-D-mannopyranoside's relevance extends to the study of alginate lyases, which catalyze the degradation of alginate, a polymer of mannuronic acid and guluronic acid. These enzymes are significant for their role in bioengineering and the development of novel alginate polymers for industrial, agricultural, and medical applications. Understanding the characteristics and mechanisms of these enzymes can lead to advancements in the use of alginate and its derivatives for therapeutic and biotechnological purposes (Wong, Preston, & Schiller, 2000).

Safety And Hazards

When handling Octyl beta-D-mannopyranoside, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas7.


properties

IUPAC Name

(2R,3S,4S,5S,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13+,14-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEGSGKPQLMEBJL-PEBLQZBPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCO[C@H]1[C@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312400
Record name Octyl β-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octyl beta-D-mannopyranoside

CAS RN

140147-38-2
Record name Octyl β-D-mannopyranoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=140147-38-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Octyl β-D-mannopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801312400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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